4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c18-9-8-12-5-3-4-10-20(12)17(22)15-11-19-16(21)14-7-2-1-6-13(14)15;/h1-2,6-7,12,15H,3-5,8-11,18H2,(H,19,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPSOMKHSGKZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)C(=O)C2CNC(=O)C3=CC=CC=C23.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Introduction of the Aminoethyl Group:
Formation of the Isoquinolinone Moiety: The isoquinolinone structure is typically formed through cyclization reactions involving ortho-substituted benzylamines and carbonyl compounds.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine and isoquinolinone moieties, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or isoquinolinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine or isoquinolinone rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through its interaction with trace amine-associated receptor 1 (TAAR1). It acts as an agonist, binding to the receptor and activating it, which leads to downstream signaling pathways involved in neurotransmitter regulation and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of the target compound with analogous piperidine derivatives and aminoethyl-containing molecules:
Key Observations :
Structural Diversity: The target compound’s isoquinolinone scaffold distinguishes it from simpler piperidine derivatives (e.g., 4-[2-(3-Chlorophenyl)ethyl]piperidine) and tryptamine analogs (e.g., 5-Bromotryptamine). This scaffold may confer rigidity and planar aromaticity, improving target selectivity . In contrast, AEBSF hydrochloride’s sulfonyl fluoride group enables covalent binding to enzymes, a mechanism absent in the target compound .
Molecular Weight and Solubility :
- The hydrochloride salt form (common to all listed compounds) ensures moderate aqueous solubility, critical for in vitro and in vivo studies. However, the target compound’s higher molecular weight (estimated) may reduce passive membrane permeability compared to lighter analogs like AEBSF hydrochloride (239.7 g/mol) .
Biological Activity: Piperidine derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) often exhibit CNS activity, while dimethoxyphenyl-substituted analogs may interact with monoamine receptors . The target compound’s isoquinolinone moiety could expand its utility toward kinase inhibition or epigenetic targets.
Target Compound :
- No direct pharmacological data is available in the provided evidence. Its hybrid architecture (piperidine + isoquinolinone) is reminiscent of dual-acting therapeutics, such as kinase inhibitors with secondary receptor modulation .
Comparators :
- 4-[2-(3-Chlorophenyl)ethyl]piperidine hydrochloride: Used in preclinical studies for dopamine receptor binding, with IC₅₀ values in the nanomolar range .
- AEBSF hydrochloride : A well-characterized serine protease inhibitor (Ki ~1–10 µM), widely used to prevent protein degradation in cell lysates .
Biological Activity
4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride (CAS Number: 2418726-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
- Molecular Formula : C17H24ClN3O2
- Molecular Weight : 337.85 g/mol
- IUPAC Name : 4-[2-(2-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
- Solubility : Partly miscible in water
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Core : Synthesized through hydrogenation of pyridine derivatives or cyclization reactions.
- Introduction of the Aminoethyl Group : Achieved through nucleophilic substitution.
- Formation of the Isoquinolinone Moiety : Involves cyclization of ortho-substituted benzylamines and carbonyl compounds.
- Final Coupling : The piperidine and isoquinolinone moieties are coupled, followed by hydrochloride salt formation through treatment with hydrochloric acid.
Research indicates that 4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride interacts with various biological targets, particularly trace amine-associated receptor 1 (TAAR1). This interaction suggests potential applications in modulating neurological functions and treating psychotic disorders.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various quinoline-piperidine derivatives, compounds similar to this one exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The active compounds demonstrated nanomolar potency without cytotoxic effects on human cell lines, indicating their potential as antimalarial agents .
Neuropharmacological Effects
The compound's structure suggests it may influence neurotransmitter systems. Specifically, it has been evaluated for its effects on serotonin receptors, which are crucial in mood regulation and psychiatric conditions. Preliminary studies indicate that it may act as a selective antagonist at certain serotonin receptor subtypes .
Case Studies
Research Applications
The compound has several promising applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing complex organic molecules.
- Pharmacology : Investigated for potential therapeutic effects in neurology and infectious diseases.
- Biochemistry : Used to study receptor interactions and signaling pathways.
Q & A
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
When handling the compound, adhere to the following safety measures:
- Ventilation: Use in well-ventilated areas to avoid inhalation exposure. Install eyewash stations and emergency showers nearby .
- Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 masks), nitrile gloves, and chemical-resistant goggles .
- First Aid: For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water and seek medical attention if irritation persists .
Basic: What synthetic routes are reported for structurally related piperidine derivatives?
Answer:
While direct synthesis data for this compound is limited, analogous piperidine derivatives are synthesized via:
- Mannich Reactions: Used to introduce aminoethyl groups, as seen in 1-aryl-3-phenethylamino-1-propanone hydrochlorides (87–98% yield) under controlled pH and temperature .
- Coupling Reactions: For example, 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is synthesized in dichloromethane with NaOH, followed by solvent extraction and purification (99% purity) .
Basic: Which analytical methods validate the purity and structural integrity of this compound?
Answer:
Key techniques include:
- Titration: Quantify chloride content via alcohol dissolution and sodium hydroxide titration, ensuring 98.0–102.0% purity (adjusted for anhydrous basis) .
- Spectroscopy: Infrared (IR) absorption confirms functional groups (e.g., carbonyl, amine), while NMR resolves piperidine and isoquinoline moieties .
- Chromatography: HPLC with a methanol-buffer mobile phase (65:35, pH 4.6) optimizes separation and detects impurities .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions in NMR or mass spectra may arise from:
- Tautomerism or Conformational Flexibility: Perform variable-temperature NMR to assess dynamic structural changes .
- Impurity Interference: Use preparative HPLC (C18 column, gradient elution) to isolate the target compound from byproducts .
- Comparative Analysis: Cross-reference with databases like PubChem or NIST for validated spectra of related piperidine derivatives .
Advanced: What strategies optimize reaction yields for similar piperidine-based compounds?
Answer:
Yield optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine coupling reactions .
- Catalysis: Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or cyano groups selectively .
- Temperature Control: Maintain reactions at 0–5°C to minimize side reactions during exothermic steps (e.g., acylations) .
Advanced: How do researchers assess the stability of this compound under varying storage conditions?
Answer:
Stability testing includes:
- Accelerated Degradation Studies: Expose the compound to 40°C/75% relative humidity for 4 weeks and analyze via HPLC for decomposition products .
- Light Sensitivity: Store in amber glass vials at –20°C to prevent photodegradation, as recommended for similar hydrochlorides .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the hydrochloride salt .
Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with biological membranes to predict absorption and distribution .
- Density Functional Theory (DFT): Calculate pKa values for the aminoethyl group to estimate ionization states at physiological pH .
- QSAR Models: Use datasets from PubChem to correlate structural features (e.g., logP, polar surface area) with bioavailability .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent thermal degradation .
- Moisture: Keep in a desiccator with anhydrous calcium chloride to avoid deliquescence .
- Light Protection: Use opaque or amber vials to block UV/visible light exposure .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
Scale-up challenges include:
- Heat Dissipation: Implement jacketed reactors with controlled cooling to manage exothermic reactions (e.g., acylations) .
- Purification Efficiency: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
- Byproduct Management: Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to carbonyl precursor) to minimize unreacted starting materials .
Advanced: How can researchers resolve conflicting purity assessments between labs?
Answer:
Discrepancies often arise from:
- Method Variability: Standardize protocols using USP/ICH guidelines (e.g., identical HPLC columns, mobile phase pH) .
- Reference Standards: Calibrate instruments with certified reference materials (CRMs) from NIST or equivalent bodies .
- Inter-lab Collaboration: Conduct round-robin testing with blinded samples to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
